5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole
Overview
Description
“5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The oxazole ring is substituted with two phenyl rings at the 2nd and 5th positions. The phenyl ring at the 2nd position is further substituted with a nitro group (-NO2) at the 4th position, and the phenyl ring at the 5th position is substituted with a bromo group (-Br) at the 4th position.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the oxazole ring followed by the introduction of the phenyl rings and the respective functional groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The presence of the oxazole ring, nitro group, and bromo group in the compound would have significant effects on its molecular structure. The oxazole ring is aromatic and planar. The nitro group is a strong electron-withdrawing group, which would pull electron density away from the phenyl ring it’s attached to, making that ring less electron-rich. The bromo group is an electron-donating group via resonance, which would push electron density towards the phenyl ring it’s attached to, making that ring more electron-rich.Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. The nitro group is susceptible to reduction reactions to form amines, and the bromo group can undergo nucleophilic substitution reactions. The oxazole ring, being aromatic, is relatively stable but can undergo electrophilic aromatic substitution reactions under certain conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro and bromo groups could increase the compound’s polarity compared to a simple oxazole, potentially affecting properties like solubility and melting/boiling points.Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds similar to 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole have been synthesized and evaluated for their biological activities, particularly in the realm of antioxidant and anticancer properties. For instance, novel 2,4-disubstituted oxazoles have demonstrated potential in inhibiting the growth of cancerous cell lines such as HepG2 and HeLa. One of the derivatives, with a 4-nitro-3-hydroxy phenyl substitution, showed significant free radical scavenging activity (Mathew et al., 2013).
Antimicrobial Activity
Research on 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one, a compound with a structure related to 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole, shows antimicrobial activity against various bacterial species and even against Leishmania major, a protozoan parasite (Ustabaş et al., 2020).
Chemical Synthesis and Molecular Properties
Research on compounds structurally similar to 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole focuses on their synthesis and the investigation of their molecular properties. For instance, studies on the synthesis of 2,5-dihydro-1,2,4-oxadiazoles through formal (3+2) cycloaddition of oxazoles with nitrosobenzene derivatives have been conducted to understand their regioselectivity and molecular structures (Suga et al., 1998).
Safety And Hazards
Without specific data, it’s hard to comment on the safety and hazards of this compound. However, compounds containing nitro groups can sometimes be explosive, and brominated compounds can be hazardous to the environment.
Future Directions
The study of such a compound could be interesting from a synthetic or medicinal chemistry perspective, given the presence of the oxazole ring which is found in many biologically active compounds. However, without more specific information or context, it’s difficult to suggest future directions.
properties
IUPAC Name |
5-(4-bromophenyl)-2-(4-nitrophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-12-5-1-10(2-6-12)14-9-17-15(21-14)11-3-7-13(8-4-11)18(19)20/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFYSZAPVRHQNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10321278 | |
Record name | 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole | |
CAS RN |
118426-04-3 | |
Record name | 5-(4-Bromo-phenyl)-2-(4-nitro-phenyl)-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10321278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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